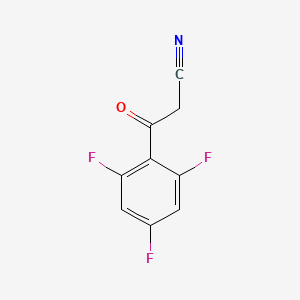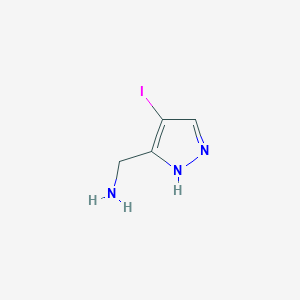![molecular formula C11H11BrN2 B2713934 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2713934.png)
5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
5-ブロモ-2,3,4,9-テトラヒドロ-1H-β-カルボリンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。それは、神経伝達物質の代謝において役割を果たす酵素であるモノアミンオキシダーゼA型を阻害することが知られています 。この阻害は、セロトニンやドーパミンなどの神経伝達物質のレベルの上昇につながる可能性があり、薬理学的効果に寄与している可能性があります 。さらに、それは、受容体やイオンチャネルなどの他の分子標的と相互作用して、生物学的効果を発揮している可能性があります .
6. 類似の化合物との比較
類似の化合物
テトラヒドロハルマン: 1-メチル-1,2,3,4-テトラヒドロ-β-カルボリンとしても知られており、類似の構造的特徴を持つ密接に関連する化合物です。
2-メチル-1,2,3,4-テトラヒドロ-β-カルボリン: 2位にメチル基を持つβ-カルボリンのもう1つの誘導体です。
独自性
5-ブロモ-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、臭素原子の存在により、その化学反応性と生物学的活性を大きく影響を与える可能性があるため、ユニークです。臭素原子はさまざまな置換反応に関与することができ、他の化合物の合成のための汎用性の高い中間体になります 。さらに、臭素原子は化合物の生物学的標的との相互作用を強化し、薬理学的特性の改善につながる可能性があります。
生化学分析
Biochemical Properties
The 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole compound plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . It may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路および反応条件
5-ブロモ-2,3,4,9-テトラヒドロ-1H-β-カルボリンの合成は、通常、2,3,4,9-テトラヒドロ-1H-β-カルボリンの臭素化を伴います。出発物質である2,3,4,9-テトラヒドロ-1H-β-カルボリンは、トリプタミンとアルデヒドまたはケトンとの縮合を含むピクテ・スペングラー反応によって合成できます 。臭素化反応は、通常、臭素または臭素化剤を使用して、目的の位置での選択的臭素化を確実にするために制御された条件下で行われます .
工業的生産方法
5-ブロモ-2,3,4,9-テトラヒドロ-1H-β-カルボリンの工業的生産方法は、文献ではあまりよく文書化されていません。反応条件の最適化、効率的な触媒の使用、および精製技術など、大規模な有機合成の一般的な原則は、この化合物の工業的生産に適用されます。
化学反応の分析
反応の種類
5-ブロモ-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。
還元: 還元反応により、より還元された形態に変換することができます。
置換: 臭素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンの生成につながる可能性があり、置換反応はさまざまな置換β-カルボリン誘導体を生み出す可能性があります .
4. 科学研究への応用
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: 生物学的マクロ分子との相互作用と、生化学プローブとしての可能性について調査されています。
医学: 抗がん剤、抗炎症剤、神経保護剤としての可能性を含む、薬理学的特性に焦点を当てています。
産業: 新素材の開発や、他の貴重な化合物の合成のための前駆体として使用されます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research has focused on its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
類似化合物との比較
Similar Compounds
Tetrahydroharman: Known as 1-methyl-1,2,3,4-tetrahydro-beta-carboline, it is a closely related compound with similar structural features.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another derivative of beta-carboline with a methyl group at the 2-position.
Uniqueness
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds . Additionally, the bromine atom may enhance the compound’s interactions with biological targets, potentially leading to improved pharmacological properties.
特性
IUPAC Name |
5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMJWOGZKNQVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2713851.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2713855.png)
![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2713857.png)
![N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2713858.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2713867.png)
![N4-[6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE](/img/structure/B2713871.png)

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)
